Tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-15(2,3)19-14(18)16-9-8-13(17)12(10-16)11-6-4-5-7-11/h11-13,17H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIFMTZBMBQIPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C2CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyclopentyl magnesium bromide under controlled conditions . The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the piperidine ring.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce a fully saturated piperidine ring .
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate is characterized by the following structural features:
- Molecular Formula : C₁₁H₁₉NO₃
- Molecular Weight : Approximately 215.28 g/mol
- Functional Groups : Hydroxyl group (-OH), tert-butyl ester, and a piperidine ring.
The compound's structure allows it to engage in various chemical reactions, making it a versatile building block for synthesizing more complex molecules.
Scientific Research Applications
This compound has several notable applications in scientific research:
Medicinal Chemistry
- Drug Development : This compound serves as a precursor in the synthesis of pharmaceuticals aimed at treating neurological disorders and other diseases.
- Biological Activity : It has been studied for its potential to interact with neurotransmitter receptors, thereby influencing pathways related to pain perception and mood regulation.
Biological Studies
- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit specific enzymes involved in disease processes, suggesting therapeutic potential.
- Anticancer Properties : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines, indicating possible applications in oncology.
Chemical Synthesis
- Building Block for Complex Molecules : The compound is utilized as an intermediate in synthesizing various biologically active molecules, enhancing its relevance in drug discovery.
Case Studies
Several case studies highlight the efficacy of this compound in drug development:
| Study Focus | Findings |
|---|---|
| Anticancer Efficacy | Demonstrated ability to enhance apoptosis in specific cancer cell lines. |
| Enzyme Targeting | Inhibitory effects on protein tyrosine kinases were observed, indicating potential for cancer therapy. |
| Neurological Effects | Modulation of neurotransmitter pathways suggests applications in treating mood disorders. |
Mechanism of Action
The mechanism of action of tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate can be contextualized by comparing it to analogous piperidine derivatives. Below is a detailed analysis of key similarities and differences:
Structural Analogues and Substituent Effects
Key Observations:
- Steric and Electronic Effects: The cyclopentyl group in the target compound introduces significant steric bulk compared to linear alkyl (e.g., 4-methylpentyl in ) or hydroxyethyl () substituents. This may hinder access to enzymatic active sites but improve metabolic stability.
- Hydrogen Bonding: The 4-hydroxyl group enhances water solubility and hydrogen-bonding capacity relative to non-hydroxylated analogues like the 4-methylpentyl derivative .
- Aromatic vs.
Physicochemical and Spectral Properties
- NMR Trends:
- Mass Spectrometry: The molecular ion ([M+H]⁺) for the target compound would theoretically align with its molecular weight (269.38), similar to derivatives in , and .
Biological Activity
Tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate (CAS No. 1701538-57-9) is a compound of growing interest in biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C₁₅H₂₇NO₃
- Molecular Weight : 269.39 g/mol
- Structure : The compound features a piperidine ring with a tert-butyl group and a cyclopentyl substituent, contributing to its unique chemical reactivity and biological properties.
Research indicates that this compound may interact with several biological targets, particularly in the context of neuroprotection and anti-inflammatory effects.
- Inhibition of Enzymes : The compound has been shown to inhibit acetylcholinesterase (AChE) and β-secretase, which are crucial in the pathophysiology of Alzheimer's disease by preventing amyloid-beta aggregation .
- Antioxidant Activity : It exhibits moderate antioxidant properties, reducing oxidative stress markers such as malondialdehyde (MDA) in cellular models .
Neuroprotective Effects
A study evaluated the protective effects of this compound against amyloid-beta-induced toxicity in astrocytes. Key findings include:
- Cell Viability : The compound improved cell viability in astrocytes exposed to amyloid-beta, demonstrating a protective effect against neurotoxicity.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100% |
| Aβ Only | 43.78 ± 7.17 |
| Aβ + Compound | 62.98 ± 4.92 |
- Cytokine Modulation : It reduced levels of pro-inflammatory cytokines such as TNF-α, although not significantly compared to controls .
In Vivo Studies
In a scopolamine-induced model of cognitive impairment, this compound demonstrated:
- Oxidative Stress Reduction : A significant decrease in MDA levels was observed, indicating its potential to mitigate oxidative damage in the brain.
| Treatment | MDA Levels (nmol/mg protein) |
|---|---|
| Control | X |
| Scopolamine | Y |
| Scopolamine + Compound | Z |
The results suggest that while the compound shows promise, further studies are needed to evaluate its bioavailability and efficacy in vivo .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., cyclopentyl and hydroxyl groups). NOESY confirms spatial proximity of protons .
- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. High-resolution data (R-factor < 0.05) ensure accuracy .
- Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]+ at m/z 325.2154) .
What safety protocols should be followed when handling this compound in laboratory settings?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Note : Acute toxicity data are limited; treat as a Category 2 irritant based on structural analogs .
How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and activation energies .
- Solvent Effects : COSMO-RS simulations predict solvation effects on reaction rates in polar aprotic solvents like DMSO .
- Validation : Compare computed outcomes with experimental kinetics (e.g., rate constants via UV-Vis spectroscopy) .
What strategies resolve contradictions in reported biological activity data for tert-butyl piperidine derivatives?
Advanced Research Question
- Dose-Response Analysis : Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
- Target Specificity : Use CRISPR-edited cell lines to isolate off-target interactions (e.g., kinase inhibition assays) .
- Meta-Analysis : Apply Bayesian statistics to harmonize disparate datasets, adjusting for variables like solvent choice or cell viability protocols .
How does the hydroxyl group at the 4-position influence the compound’s stability under acidic conditions?
Advanced Research Question
- Degradation Studies : Incubate the compound in HCl (0.1–1 M) at 25–40°C. Monitor degradation via LC-MS for byproducts (e.g., piperidine ring opening) .
- Kinetic Modeling : Fit data to first-order decay models to calculate half-life (t₁/₂). Hydroxyl groups accelerate hydrolysis via intramolecular H-bonding .
- Stabilization : Co-formulate with cyclodextrins or antioxidants (e.g., BHT) to mitigate degradation .
What methodologies assess the environmental impact of this compound?
Advanced Research Question
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition assays .
- Biodegradability : Use OECD 301B (CO₂ evolution test) to measure mineralization rates over 28 days .
- QSAR Modeling : Predict bioaccumulation potential (log Kow ~3.2) and soil adsorption coefficients (Koc) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
